5-chloroisoquinolin-1(2H)-one
Overview
Description
5-Chloroisoquinolin-1(2H)-one, also known as 5-Cl-IQ, is an organic compound with the molecular formula C9H5ClNO. It is a member of the isoquinolyl family and is an important starting material for the synthesis of a variety of pharmaceuticals, including anxiolytics, anti-inflammatory agents, and anti-depressants. 5-Cl-IQ has been widely studied in the past two decades due to its unique structure and wide range of applications.
Scientific Research Applications
Chemosensing of Metal Ions
5-Chloro-8-methoxyquinoline, a compound related to 5-chloroisoquinolin-1(2H)-one, demonstrates a selective response to Cd^2+ ions, as evidenced by a significant increase in fluorescence. This characteristic suggests its potential for measuring cadmium concentrations in waste effluent streams and food products (Prodi et al., 2001).
Metal Ion Selectivity and Binding
Substituted 5-chloro-8-hydroxyquinoline (CHQ) ligands exhibit distinct metal ion selectivities. For instance, one ligand forms very stable complexes with Mg(2+), Ca(2+), Cu(2+), and Ni(2+) but not with alkali metal ions, indicating its relevance in applications like analytical determinations in dilute solutions and in the presence of other cations (Bordunov et al., 1996).
Antiviral Properties
Chloroquine, a 9-aminoquinoline and an analog of 5-chloroisoquinolin-1(2H)-one, has been studied for its antiviral properties against various viruses including HIV, flaviviruses, retroviruses, and coronaviruses. Its immunomodulatory effects, like suppressing the production of certain inflammatory cytokines, highlight its potential in managing viral diseases such as AIDS and severe acute respiratory syndrome (Savarino et al., 2003).
Synthesis of Novel Compounds
1-chloro-5-nitroisoquinoline, synthesized from 1-chloroisoquinoline, has led to the development of novel acyl transfer catalysts. These new compounds, with their unique properties, contribute to the advancement in the field of organic synthesis (Chen Pei-ran, 2008).
PARP Inhibition for Disease Treatment
5-Aminoisoquinolin-1-one, a water-soluble inhibitor of poly(ADP-ribose) polymerases (PARPs), derived from 1-chloroisoquinoline, shows efficacy in various models of diseases such as ischemic disorders, myocardial infarction, and arthritis. Its role in down-regulating NF-κB activity and the expression of cytokines and adhesion molecules, makes it valuable in studying the roles of PARPs in health and diseases (Threadgill, 2015).
Antimicrobial Activity
Novel compounds synthesized from 2-chloroquinolin-3-yl show promising antimicrobial effects against various bacterial and fungal strains. These findings are significant for the development of new antimicrobial agents (Desai et al., 2011).
properties
IUPAC Name |
5-chloro-2H-isoquinolin-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClNO/c10-8-3-1-2-7-6(8)4-5-11-9(7)12/h1-5H,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GICPXUYMHMNYAJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CNC2=O)C(=C1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70619522 | |
Record name | 5-Chloroisoquinolin-1(2H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70619522 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-chloroisoquinolin-1(2H)-one | |
CAS RN |
24188-73-6 | |
Record name | 5-Chloroisoquinolin-1(2H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70619522 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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